molecular formula C13H15N3O2S B2612679 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide CAS No. 864858-89-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide

Cat. No.: B2612679
CAS No.: 864858-89-9
M. Wt: 277.34
InChI Key: HVOOIWPCUAFKRT-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold substituted with an acetyl group at position 6, a cyano group at position 3, and a propionamide moiety at position 2 (Figure 1).

Synthetically, such derivatives are typically prepared via cyclization reactions of amino-substituted precursors. For example, ethyl 2-amino-6-methyltetrahydrothienopyridine-3-carboxylate derivatives serve as common intermediates, which are further functionalized through reactions with acylating agents or isothiocyanates .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-12(18)15-13-10(6-14)9-4-5-16(8(2)17)7-11(9)19-13/h3-5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOIWPCUAFKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a core tetrahydrothieno[2,3-c]pyridine structure with several analogs, but its pharmacological and physicochemical properties are modulated by substituent variations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogues
Compound Name R6 Substituent Position 3 Group Amide Moiety Key Properties/Applications Reference
Target Compound Acetyl Cyano Propionamide Potential kinase/DNA repair modulation -
N-(6-Benzyl-3-cyano-...propanamide () Benzyl Cyano 2,2-Dimethylpropanamide Enhanced lipophilicity
N-(6-Acetyl-3-cyano...-2-chloroacetamide () Acetyl Cyano 2-Chloroacetamide Medicinal chemistry applications
N-[3-Carbamoyl-6-methyl...-4,6-dichloroindole-2-carboxamide () Methyl Carbamoyl 4,6-Dichloroindole-2-carboxamide Targeted anticancer activity
Compound 3 (APE1 inhibitor, ) Isopropyl Benzo[d]thiazol-2-yl Acetamide APE1 endonuclease inhibition

Functional Implications of Substituents

R6 Substituent: The acetyl group in the target compound (vs. Benzyl or aryl groups (e.g., ) increase hydrophobicity, which may improve membrane permeability but reduce solubility .

Position 3 Group: The cyano group in the target compound (vs. carbamoyl in or benzo[d]thiazole in ) contributes to electron-withdrawing effects, stabilizing the ring system and influencing reactivity .

Amide Moiety :

  • Propionamide (target) vs. chloroacetamide () or aryl carboxamides ():

  • Propionamide’s alkyl chain balances hydrophobicity and flexibility, whereas chloroacetamide introduces electrophilicity, useful for covalent binding .
  • Aryl carboxamides (e.g., dichloroindole in ) enable π-π stacking interactions in target binding pockets.

Research Findings and Data

Table 2: Key Research Findings on Analogues

Compound Class Activity/Outcome Mechanism/Application Reference
APE1 inhibitors (e.g., ) APE1 inhibition at IC₅₀ ~10 µM; synergizes with alkylating agents DNA repair pathway modulation
Dichloroindole derivatives () Antiproliferative activity in cancer cell lines Targeting kinase or protease domains
Benzyl-substituted analogs () Improved metabolic stability vs. acetyl derivatives Pharmacokinetic optimization

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula and molecular characteristics:

PropertyDetails
Molecular Formula C20_{20}H22_{22}N4_{4}O4_{4}S3_{3}
Molecular Weight 478.6 g/mol
CAS Number 941941-58-8

Structural Representation

The compound's structure includes a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been shown to inhibit certain kinases, particularly those involved in the mitogen-activated protein kinase (MAPK) pathway. For instance, it exhibits potent inhibitory effects on JNK2 and JNK3 kinases, which are implicated in various cellular processes including inflammation and cancer progression .

Therapeutic Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of this compound possess significant anticancer properties. For example, the inhibition of JNK pathways can lead to reduced tumor cell proliferation .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential by modulating cytokine production and reducing inflammatory responses in various models .
  • Neuroprotective Properties :
    • Preliminary studies suggest that it may also have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies

  • In Vitro Studies :
    • In a series of experiments designed to assess the cytotoxicity of this compound on cancer cell lines, it demonstrated IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
  • Animal Models :
    • In vivo studies using murine models have shown that administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerReduced cell proliferation
Anti-inflammatoryDecreased cytokine levels
NeuroprotectiveImproved neuronal survival

Q & A

Q. What are the key synthetic routes for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:
  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy or acetyl moieties) .

  • Reduction steps using agents like iron powder under acidic conditions to generate intermediates such as aniline derivatives .

  • Condensation reactions with cyanoacetic acid or derivatives, facilitated by condensing agents (e.g., HATU) in solvents like ethanol at controlled temperatures (0–5°C) .

  • Example protocol: Ethanol and piperidine at low temperatures (0–5°C) for 2 hours have been used for similar cyanoacetamide condensations .

    • Table 1 : Example Synthetic Steps
StepReaction TypeConditionsReagentsReference
1SubstitutionAlkaline2-Pyridinemethanol, 3-chloro-4-fluoronitrobenzene
2ReductionAcidicIron powder
3Condensation0–5°C, ethanolCyanoacetic acid, piperidine

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : For purity assessment and molecular weight verification.
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., cyano, acetyl peaks).
  • Reagents like trifluoroacetic acid (TFA) and acetonitrile (ACN) are commonly used in HPLC-MS mobile phases .

Q. What factors influence its stability during storage?

  • Methodological Answer : Stability is affected by:
  • Temperature : Store at 2–8°C to prevent degradation .
  • Light Sensitivity : Use amber glass vials to avoid photodegradation of the thienopyridine core .
  • Moisture : Lyophilize the compound and store under inert gas (e.g., argon) to prevent hydrolysis of the cyano group.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : The ICReDD approach integrates quantum chemical calculations and information science to predict optimal conditions:
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Data-Driven Screening : Apply machine learning to historical reaction data (e.g., solvent effects, catalyst performance) to prioritize experimental trials .
  • Example: Computational prediction of piperidine’s role as a base in condensation reactions, reducing trial-and-error experimentation .

Q. How to address discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Contradictions in NMR or IR data can arise from:
  • Tautomerism : The thienopyridine system may exhibit keto-enol tautomerism, altering peak positions. Validate via variable-temperature NMR .
  • Impurity Interference : Use preparative HPLC with TFA/ACN gradients to isolate pure fractions before re-analysis .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : Key factors include:
  • Mixing Efficiency : Use segmented flow reactors to enhance mass transfer in multi-phase reactions (e.g., substitution steps) .
  • Temperature Control : Implement jacketed reactors with precise cooling (0–5°C) for condensation steps to minimize side reactions .
  • Catalyst Recovery : Design fixed-bed reactors for heterogeneous catalysts (e.g., iron powder in reduction steps) to enable reuse .

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